molecular formula C18H16N4O2 B11032836 N-(4-(4-((1H-Pyrazol-1-yl)methyl)-5-methyloxazol-2-yl)phenyl)but-2-ynamide

N-(4-(4-((1H-Pyrazol-1-yl)methyl)-5-methyloxazol-2-yl)phenyl)but-2-ynamide

Cat. No.: B11032836
M. Wt: 320.3 g/mol
InChI Key: FLQJUBOPXCFTJV-UHFFFAOYSA-N
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Description

N-(4-{5-METHYL-4-[(1H-PYRAZOL-1-YL)METHYL]-13-OXAZOL-2-YL}PHENYL)BUT-2-YNAMIDE is a complex organic compound that features a pyrazole and oxazole ring system

Preparation Methods

The synthesis of N-(4-{5-METHYL-4-[(1H-PYRAZOL-1-YL)METHYL]-13-OXAZOL-2-YL}PHENYL)BUT-2-YNAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole and oxazole rings followed by their coupling to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-{5-METHYL-4-[(1H-PYRAZOL-1-YL)METHYL]-13-OXAZOL-2-YL}PHENYL)BUT-2-YNAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{5-METHYL-4-[(1H-PYRAZOL-1-YL)METHYL]-13-OXAZOL-2-YL}PHENYL)BUT-2-YNAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar compounds include other pyrazole and oxazole derivatives. Compared to these, N-(4-{5-METHYL-4-[(1H-PYRAZOL-1-YL)METHYL]-13-OXAZOL-2-YL}PHENYL)BUT-2-YNAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and oxazole rings. This unique structure contributes to its distinct chemical and biological properties .

Similar compounds include:

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-[4-[5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazol-2-yl]phenyl]but-2-ynamide

InChI

InChI=1S/C18H16N4O2/c1-3-5-17(23)20-15-8-6-14(7-9-15)18-21-16(13(2)24-18)12-22-11-4-10-19-22/h4,6-11H,12H2,1-2H3,(H,20,23)

InChI Key

FLQJUBOPXCFTJV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CC=N3

Origin of Product

United States

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